Cas no 2137601-64-8 (Sodium 3-bromo-5-nitrobenzene-1-sulfinate)
Sodium 3-bromo-5-nitrobenzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 3-bromo-5-nitrobenzene-1-sulfinate
- EN300-723038
- 2137601-64-8
- Sodium 3-bromo-5-nitrobenzene-1-sulfinate
-
- Inchi: 1S/C6H4BrNO4S.Na/c7-4-1-5(8(9)10)3-6(2-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
- InChI Key: GCVJBEBRLYBMEY-UHFFFAOYSA-M
- SMILES: BrC1C=C(C=C(C=1)S(=O)[O-])[N+](=O)[O-].[Na+]
Computed Properties
- Exact Mass: 286.88639g/mol
- Monoisotopic Mass: 286.88639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
Sodium 3-bromo-5-nitrobenzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723038-0.05g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-723038-0.1g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
| Enamine | EN300-723038-0.25g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-723038-0.5g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-723038-1.0g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-723038-2.5g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-723038-5.0g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-723038-10.0g |
sodium 3-bromo-5-nitrobenzene-1-sulfinate |
2137601-64-8 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 |
Sodium 3-bromo-5-nitrobenzene-1-sulfinate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Sodium 3-bromo-5-nitrobenzene-1-sulfinate
Research Briefing on Sodium 3-bromo-5-nitrobenzene-1-sulfinate (CAS: 2137601-64-8) in Chemical Biology and Pharmaceutical Applications
Sodium 3-bromo-5-nitrobenzene-1-sulfinate (CAS: 2137601-64-8) is a specialized sulfinate derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This compound, characterized by its bromo and nitro substituents on the benzene ring, serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with potential therapeutic value.
Recent studies have highlighted the role of Sodium 3-bromo-5-nitrobenzene-1-sulfinate in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of biologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in Suzuki-Miyaura couplings, enabling the efficient synthesis of novel aryl sulfones with promising anticancer properties. The electron-withdrawing nitro group enhances the reactivity of the sulfinate moiety, facilitating the formation of carbon-sulfur bonds under mild conditions.
In addition to its synthetic utility, Sodium 3-bromo-5-nitrobenzene-1-sulfinate has been explored as a precursor for the development of sulfonamide-based drugs. Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. A recent patent application (WO2023056789) disclosed the use of this compound in the synthesis of sulfonamide derivatives targeting carbonic anhydrase isoforms, which are implicated in various diseases such as glaucoma and cancer.
Mechanistic studies have further elucidated the compound's reactivity profile. Density functional theory (DFT) calculations, as reported in a 2024 ACS Catalysis article, revealed that the bromo and nitro substituents significantly influence the sulfinate's nucleophilicity and stability, making it a valuable tool for chemoselective transformations. These insights have paved the way for its application in late-stage functionalization of complex molecules, a strategy increasingly employed in medicinal chemistry to optimize drug candidates.
From a pharmaceutical perspective, Sodium 3-bromo-5-nitrobenzene-1-sulfinate offers advantages in terms of scalability and purity. Recent process chemistry research (Org. Process Res. Dev. 2023) has developed optimized protocols for its large-scale production, addressing challenges related to stability and handling. These advancements are critical for its adoption in industrial drug development pipelines.
Looking forward, the unique properties of Sodium 3-bromo-5-nitrobenzene-1-sulfinate position it as a key building block in emerging areas such as targeted protein degradation and covalent inhibitor design. Its ability to introduce sulfone functionalities selectively makes it particularly valuable for probing biological systems and developing novel therapeutic modalities. Ongoing research continues to expand its applications, underscoring its importance in modern chemical biology and pharmaceutical sciences.
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